(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine typically involves the reduction of corresponding ketones or aldehydes. One common method includes the catalytic hydrogenation of pyrrolizin derivatives under specific conditions to yield the desired amine . The reaction conditions often involve the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyrrolizin derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine exerts its effects involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin pathways. This modulation can lead to various physiological effects, making it a compound of interest in the treatment of neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S,4aR,7S,7aR)-dihydronepetalactol: A structurally related compound with similar biological activities.
(1R,3aR,7aR)-1-(1R)-1,5-Dimethylhexyl)octahydro-7a-methyl-4H-inden-4-one: Known for its antibacterial action against Helicobacter pylori.
Uniqueness
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine stands out due to its unique chiral structure and its potential therapeutic applications. Its ability to interact with neurotransmitter systems distinguishes it from other similar compounds, making it a valuable target for drug development.
Biologische Aktivität
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine is a compound characterized by its unique hexahydro-pyrrolizin ring system. Its structure makes it a significant subject of study in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.
The synthesis of this compound typically involves the reduction of corresponding ketones or aldehydes, often through catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions.
Common Synthetic Routes:
- Catalytic Hydrogenation : This method reduces pyrrolizin derivatives under specific conditions to yield the desired amine.
- Oxidation and Reduction Reactions : The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes and further reduction to create more saturated amines.
Biological Activity
Research indicates that this compound interacts with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin pathways. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety.
The compound's mechanism involves modulation of neurotransmitter systems, leading to various physiological effects. It has been shown to influence dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.
Similar Compounds
A comparison with structurally related compounds reveals that this compound exhibits unique properties due to its chiral structure. For instance:
- (1R,4S,4aR,7S,7aR)-dihydronepetalactol : Similar biological activities but different mechanisms.
- (1R,3aR,7aR)-octahydro-7a-methyl-4H-inden-4-one : Known for its antibacterial properties against Helicobacter pylori.
Case Studies
A variety of studies have focused on the biological effects of this compound:
Study 1: Neurotransmitter Modulation
A study demonstrated that this compound could enhance serotonin levels in vitro. The findings indicated a significant increase in serotonin release from neuronal cultures treated with varying concentrations of this compound .
Study 2: Antidepressant-like Effects
In animal models, administration of this compound led to a decrease in depressive-like behaviors. The results were comparable to established antidepressants such as fluoxetine .
Data Summary Table
Eigenschaften
IUPAC Name |
(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.